molecular formula C10H9BN2O2 B14084853 [2,4'-Bipyridin]-4-ylboronic acid

[2,4'-Bipyridin]-4-ylboronic acid

Cat. No.: B14084853
M. Wt: 200.00 g/mol
InChI Key: OYYORYHCCOGCAR-UHFFFAOYSA-N
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Description

[2,4’-Bipyridin]-4-ylboronic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a boronic acid group attached to one of the pyridine rings. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridin]-4-ylboronic acid typically involves the coupling of a boronic acid derivative with a bipyridine precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of [2,4’-Bipyridin]-4-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [2,4’-Bipyridin]-4-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2,4’-Bipyridin]-4-ylboronic acid is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .

Biology: In biological research, this compound is used in the development of fluorescent probes and sensors. The boronic acid group can interact with diols and other biomolecules, making it useful in detecting sugars and other biological analytes .

Medicine: In medicine, [2,4’-Bipyridin]-4-ylboronic acid derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes and proteins, making them candidates for drug development .

Industry: In industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and electronic materials .

Mechanism of Action

The mechanism of action of [2,4’-Bipyridin]-4-ylboronic acid involves its ability to form stable complexes with metal ions. The boronic acid group interacts with metal centers, facilitating various catalytic processes. In biological systems, the boronic acid group can interact with diols and other biomolecules, leading to the inhibition of specific enzymes and proteins .

Comparison with Similar Compounds

Uniqueness: [2,4’-Bipyridin]-4-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biomolecules .

Properties

Molecular Formula

C10H9BN2O2

Molecular Weight

200.00 g/mol

IUPAC Name

(2-pyridin-4-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H9BN2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7,14-15H

InChI Key

OYYORYHCCOGCAR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC=NC=C2)(O)O

Origin of Product

United States

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